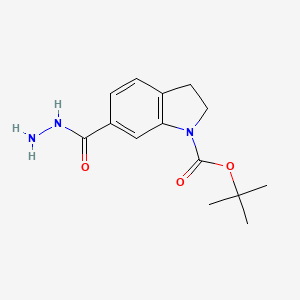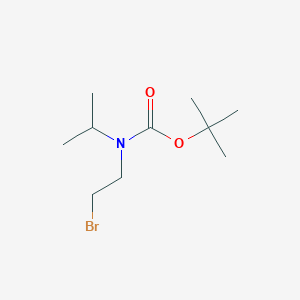
Tert-butyl 2-bromoethyl(isopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and an isopropyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and isopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for carbamates.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols can be formed.
Hydrolysis Products: The hydrolysis of the carbamate yields isopropylamine and 2-bromoethanol.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamate-containing drugs.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity. Carbamates are known for their use in the development of drugs such as acetylcholinesterase inhibitors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate
- tert-butyl N-(2-iodoethyl)-N-(propan-2-yl)carbamate
- tert-butyl N-(2-fluoroethyl)-N-(propan-2-yl)carbamate
Uniqueness
The presence of the bromoethyl group in tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the isopropyl group provides steric hindrance, influencing the compound’s reactivity and stability.
特性
分子式 |
C10H20BrNO2 |
|---|---|
分子量 |
266.18 g/mol |
IUPAC名 |
tert-butyl N-(2-bromoethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7H2,1-5H3 |
InChIキー |
JYQYRUIKTLOJGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCBr)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



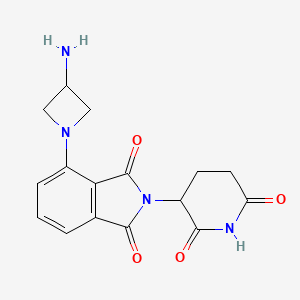
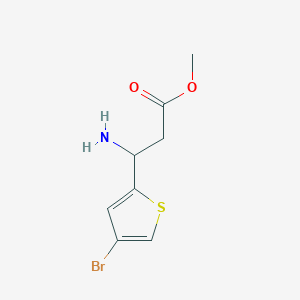
![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)

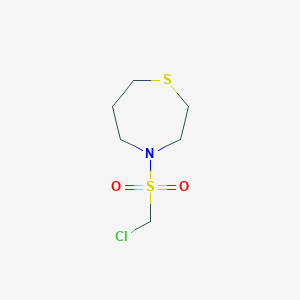
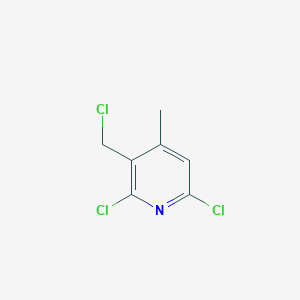

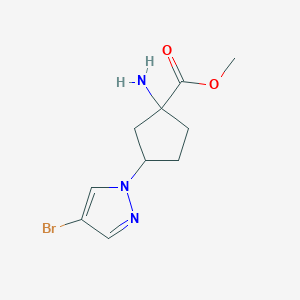
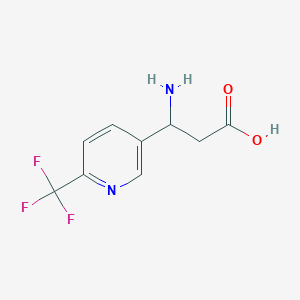
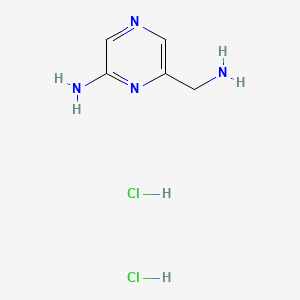
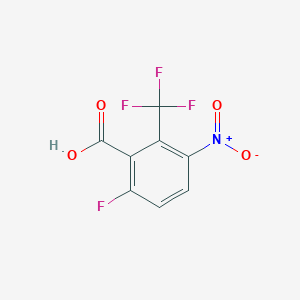
![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
